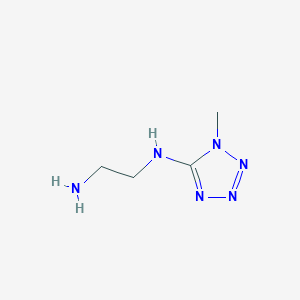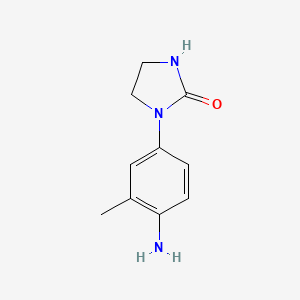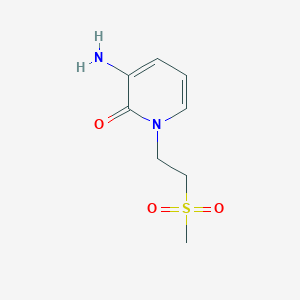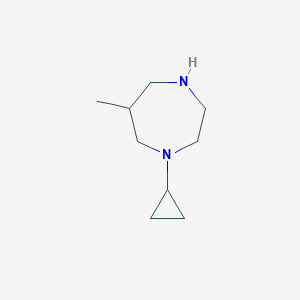
N-(2-aminoethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine
描述
N-(2-aminoethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine is a useful research compound. Its molecular formula is C4H10N6 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of N-(2-aminoethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine is the Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the regulation of the renin-angiotensin system, which is involved in controlling blood pressure and fluid-electrolyte balance .
Mode of Action
This compound acts as an inhibitor of ACE2 . By binding to ACE2, it may lead to a conformational change in ACE2, shifting the residues that would bind to certain proteins, thus preventing certain actions from occurring .
Biochemical Pathways
The inhibition of ACE2 by this compound affects the renin-angiotensin system . This system is a critical regulatory pathway in cardiovascular physiology, and its dysregulation can lead to various cardiovascular diseases .
Result of Action
The inhibition of ACE2 by this compound can potentially prevent certain actions from occurring, such as the constriction of coronary blood vessels and the increase in vascular resistance and oxygen consumption . This could have implications for the treatment of cardiovascular diseases .
生化分析
Biochemical Properties
N-(2-aminoethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in nitrogen metabolism and cellular signaling pathways. For instance, it has been observed to interact with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which are crucial in the synthesis of neurotransmitters . The nature of these interactions often involves the formation of hydrogen bonds and electrostatic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, it has been shown to affect the dopamine signaling pathway by altering the activity of dopamine receptors . This modulation can lead to changes in neurotransmitter release and uptake, impacting overall neuronal communication and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including receptors and enzymes, leading to either inhibition or activation of their functions. For instance, it can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters . This inhibition results in increased levels of neurotransmitters in the synaptic cleft, enhancing neuronal signaling. Additionally, it can influence gene expression by interacting with transcription factors and modulating their activity.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been found to be relatively stable under physiological conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cell morphology and function, including alterations in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance cognitive function and memory in rodents . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are often dose-dependent, with a clear threshold beyond which the compound becomes harmful. It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to nitrogen metabolism. It interacts with enzymes such as glutamine synthetase and glutamate dehydrogenase, which play key roles in the synthesis and breakdown of amino acids . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with amino acid transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and overall efficacy.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are essential for its activity and function. It is often localized in the cytoplasm and can be found in various organelles, including the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The subcellular localization of this compound can significantly influence its biochemical properties and overall cellular effects.
属性
IUPAC Name |
N'-(1-methyltetrazol-5-yl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N6/c1-10-4(6-3-2-5)7-8-9-10/h2-3,5H2,1H3,(H,6,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAGRDKLZACYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1527242.png)



![N-[(2-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B1527247.png)
![4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B1527248.png)

![[1-(Propan-2-yloxy)cyclohexyl]methanamine](/img/structure/B1527252.png)

![{1-[(5-Bromothiophen-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B1527256.png)


![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one](/img/structure/B1527263.png)
